molecular formula C17H13ClFNO3S B5035981 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide

Cat. No. B5035981
M. Wt: 365.8 g/mol
InChI Key: QJFFYXDDNQUCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide, also known as CTB or Compound 25, is a small molecule compound that has been studied for its potential therapeutic applications. This molecule has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been found to inhibit the activity of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90), which are involved in the regulation of gene expression and protein folding, respectively. Inhibition of these enzymes may lead to the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been found to exhibit unique biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest, while inhibiting the expression of genes involved in cell survival and proliferation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has also been found to modulate the activity of certain signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and inhibit the activity of certain enzymes. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide. One potential area of research is the development of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide-based therapies for cancer and inflammatory diseases. Another area of research is the optimization of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide and its potential side effects.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been achieved through various methods, including the reaction of 4-chloroaniline with 4-fluoro-2-nitrobenzoic acid, followed by reduction and cyclization. Another method involves the reaction of 4-chloroaniline with 2,3-dihydrothiophene-1,1-dioxide, followed by the reaction with 4-fluoro-2-nitrobenzoic acid and reduction. These methods have been optimized to yield high purity and high yield of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide.

Scientific Research Applications

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-13-3-7-15(8-4-13)20(16-9-10-24(22,23)11-16)17(21)12-1-5-14(19)6-2-12/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFFYXDDNQUCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.